6-Amino-3-methyl-4-(5-(p-tolyl)furan-2-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
CAS No.: 609335-61-7
Cat. No.: VC21499178
Molecular Formula: C19H16N4O2
Molecular Weight: 332.4g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 609335-61-7 |
|---|---|
| Molecular Formula | C19H16N4O2 |
| Molecular Weight | 332.4g/mol |
| IUPAC Name | 6-amino-3-methyl-4-[5-(4-methylphenyl)furan-2-yl]-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
| Standard InChI | InChI=1S/C19H16N4O2/c1-10-3-5-12(6-4-10)14-7-8-15(24-14)17-13(9-20)18(21)25-19-16(17)11(2)22-23-19/h3-8,17H,21H2,1-2H3,(H,22,23) |
| Standard InChI Key | XPFYZPQFFRMZKY-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C2=CC=C(O2)C3C(=C(OC4=NNC(=C34)C)N)C#N |
| Canonical SMILES | CC1=CC=C(C=C1)C2=CC=C(O2)C3C(=C(OC4=NNC(=C34)C)N)C#N |
Introduction
Chemical Structure and Physicochemical Properties
6-Amino-3-methyl-4-(5-(p-tolyl)furan-2-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile belongs to the family of pyrano[2,3-c]pyrazoles, which are characterized by a fused heterocyclic system containing pyrazole and pyran rings. The compound features several key structural elements: a pyrano[2,3-c]pyrazole core scaffold, an amino group at the 6-position, a carbonitrile (CN) group at the 5-position, a methyl substituent at the 3-position, and most distinctively, a 5-(p-tolyl)furan-2-yl group at the 4-position.
The molecular structure consists of a central pyrano[2,3-c]pyrazole scaffold with the furan ring serving as a linker between the core and the p-tolyl group. This arrangement creates a molecule with extended conjugation and multiple sites for potential interactions with biological targets.
Physicochemical Properties
The compound has been characterized with several important physicochemical properties that influence its behavior in biological systems and chemical reactions.
Table 1: Physicochemical Properties of 6-Amino-3-methyl-4-(5-(p-tolyl)furan-2-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
| Property | Value |
|---|---|
| CAS Number | 609335-61-7 |
| Molecular Formula | C19H16N4O2 |
| Molecular Weight | 332.356 g/mol |
| Exact Mass | 332.127319 |
| Density | 1.4±0.1 g/cm³ |
| Boiling Point | 612.4±55.0 °C at 760 mmHg |
| Flash Point | 324.2±31.5 °C |
| LogP | 3.32 |
| Vapor Pressure | 0.0±1.8 mmHg at 25°C |
| Index of Refraction | 1.684 |
The relatively high logP value of 3.32 indicates significant lipophilicity, suggesting good membrane permeability but potentially limited water solubility. The high boiling point (612.4°C) and flash point (324.2°C) are characteristic of compounds with extensive conjugated systems and multiple hydrogen-bonding capabilities .
The visible light-assisted synthesis using photocatalysts like eosin Y represents a particularly innovative approach, enabling the reaction to proceed under mild conditions with enhanced efficiency .
Spectroscopic Characterization
Comprehensive spectroscopic characterization is essential for confirming the structure of 6-Amino-3-methyl-4-(5-(p-tolyl)furan-2-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile. Based on data from structurally related compounds, the following spectroscopic features would be expected.
Infrared Spectroscopy
The IR spectrum would typically display characteristic absorption bands that confirm the presence of key functional groups:
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Primary amine (NH2) stretching: 3300-3400 cm⁻¹
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Nitrile (C≡N) stretching: approximately 2190 cm⁻¹
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C=N stretching: 1600-1650 cm⁻¹
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Aromatic and furan C=C stretching: 1400-1600 cm⁻¹
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C-O stretching: 1070-1270 cm⁻¹
These values are consistent with IR data reported for analogous pyrano[2,3-c]pyrazole derivatives .
¹H NMR Spectroscopy
The proton NMR spectrum would be expected to show several characteristic signals:
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Methyl group at the 3-position: singlet at δ 1.7-1.8 ppm
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Methyl group of the p-tolyl moiety: singlet at δ 2.2-2.4 ppm
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CH at the 4-position: singlet at δ 4.4-4.6 ppm
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Amino group protons: broad singlet at δ 6.5-7.0 ppm
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Furan ring protons: signals at δ 6.0-7.0 ppm
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p-Tolyl aromatic protons: signals at δ 7.0-7.5 ppm
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NH proton of the pyrazole ring: broad singlet at δ 12.0-12.5 ppm
These assignments are based on NMR data for structurally similar compounds reported in the literature .
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum would typically display signals corresponding to:
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Methyl carbons: δ 14-21 ppm
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C-4 carbon (stereogenic center): δ 35-45 ppm
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Carbons of the pyrano[2,3-c]pyrazole ring system: δ 97-160 ppm
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Nitrile carbon: δ 115-120 ppm
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Aromatic and furan carbons: δ 110-150 ppm
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Carbon bearing the amino group: δ 160-165 ppm
These chemical shift ranges align with those reported for related pyrano[2,3-c]pyrazole compounds .
Structure-Activity Relationship Considerations
Understanding the relationship between the structural features of 6-Amino-3-methyl-4-(5-(p-tolyl)furan-2-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile and its potential biological activities is crucial for rational drug design and optimization.
Key Structural Features
Several structural elements of the compound merit particular attention:
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The pyrano[2,3-c]pyrazole core provides a rigid scaffold that can interact with binding pockets of various proteins.
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The amino group at the 6-position serves as a hydrogen bond donor, potentially enhancing interactions with biological targets.
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The nitrile group at the 5-position can act as a hydrogen bond acceptor and may participate in polar interactions.
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The methyl group at the 3-position contributes to the lipophilicity and may influence the conformation of the molecule.
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The 5-(p-tolyl)furan-2-yl moiety at the 4-position extends the molecule and provides additional sites for hydrophobic and π-stacking interactions.
Comparison with Related Compounds
Table 4: Comparison of 6-Amino-3-methyl-4-(5-(p-tolyl)furan-2-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile with Structurally Related Compounds
| Compound | Substituent at Position 4 | Key Differences | Potential Impact on Activity |
|---|---|---|---|
| 6-Amino-3-methyl-4-(5-(p-tolyl)furan-2-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | 5-(p-tolyl)furan-2-yl | Extended conjugation through furan linker | Enhanced lipophilicity, larger molecular footprint |
| 6-Amino-3-methyl-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | Phenyl | Direct phenyl attachment without furan linker | Reduced molecular size, different binding orientation |
| 6-Amino-4-(furan-2-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | Furan-2-yl | Lacks p-tolyl group | Lower lipophilicity, different hydrogen bonding pattern |
| 6-Amino-1,4-dihydro-3-methyl-4-p-tolylpyrano[2,3-c]pyrazole-5-carbonitrile | p-Tolyl | Direct p-tolyl attachment without furan linker | More compact structure, potentially different target specificity |
The presence of the furan ring as a linker between the core scaffold and the p-tolyl group in the target compound constitutes a significant structural modification compared to compounds with direct phenyl or p-tolyl attachment. This feature likely influences:
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Conformational flexibility and the three-dimensional orientation of the molecule
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Lipophilicity and membrane permeability (as evidenced by the higher LogP value)
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Electronic distribution across the molecule, affecting its interactions with biological targets
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Metabolic stability and pharmacokinetic properties
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